Suc-ala-phe-lys-amc
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Overview
Description
Suc-Ala-Phe-Lys-AMC is a synthetic peptide substrate widely used in biochemical research. It is a highly sensitive fluorogenic substrate for plasmin and has applications in assaying gingipain K . The compound is composed of a sequence of amino acids: succinyl-alanine-phenylalanine-lysine, with a 7-amino-4-methylcoumarin (AMC) group attached to the lysine residue. This structure allows it to be used as a substrate in various enzymatic assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Phe-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection and coupling: The amino group is deprotected, and the next protected amino acid is coupled using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Phe-Lys-AMC primarily undergoes enzymatic hydrolysis. The AMC group is released upon cleavage by specific proteases, resulting in a fluorescent signal that can be measured.
Common Reagents and Conditions
Enzymes: Plasmin and gingipain K are commonly used to cleave this compound.
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity.
Detection: The release of AMC is detected using fluorescence spectroscopy.
Major Products
The major product of the enzymatic reaction is the free AMC group, which emits fluorescence upon excitation. This property makes this compound a valuable tool in enzymatic assays.
Scientific Research Applications
Suc-Ala-Phe-Lys-AMC has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteases such as plasmin and gingipain K.
Molecular Biology: Employed in assays to measure enzyme kinetics and inhibitor efficacy.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.
Industry: Applied in quality control processes to monitor enzyme activity in pharmaceutical production
Mechanism of Action
Suc-Ala-Phe-Lys-AMC functions as a fluorogenic substrate for specific proteases. The mechanism involves the cleavage of the peptide bond between the lysine residue and the AMC group by the target enzyme. This cleavage releases the AMC group, which fluoresces upon excitation. The intensity of the fluorescence is proportional to the enzyme activity, allowing for quantitative measurements .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Phe-AMC: Another fluorogenic substrate used to study chymotrypsin-like activity.
Suc-Ala-Leu-Pro-Phe-AMC: Used in assays for different proteases with specificity for proline-containing peptides.
Uniqueness
Suc-Ala-Phe-Lys-AMC is unique due to its high sensitivity and specificity for plasmin and gingipain K. Its ability to produce a strong fluorescent signal upon cleavage makes it an invaluable tool in various enzymatic assays, providing precise and reliable measurements .
Properties
Molecular Formula |
C32H39N5O8 |
---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40)/t20-,24-,25-/m0/s1 |
InChI Key |
GAQKKPHZOUJFMZ-OPXMRZJTSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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